molecular formula C17H23N3O3S2 B14960095 3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14960095
M. Wt: 381.5 g/mol
InChI Key: DHKXQQNRZLOBKE-UHFFFAOYSA-N
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Description

N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a thiadiazole ring, a phenylmethanesulfonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenylmethanesulfonyl group is then introduced via sulfonylation reactions, and the final propanamide moiety is added through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-METHYLBUTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the thiadiazole ring and sulfonyl group provides distinct chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H23N3O3S2/c1-4-17(2,3)15-19-20-16(24-15)18-14(21)10-11-25(22,23)12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,18,20,21)

InChI Key

DHKXQQNRZLOBKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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